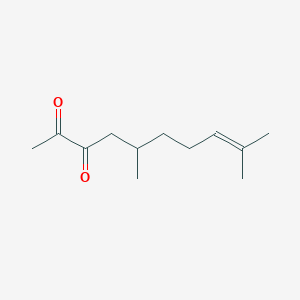

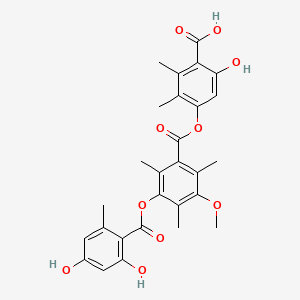

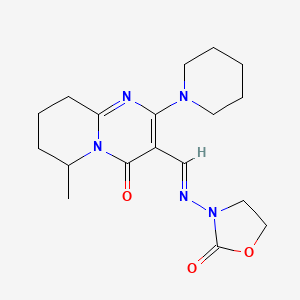

![molecular formula C37H66O6 B1243175 (2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona mucosa and Annona rensoniana with data available.

科学的研究の応用

Stereoselective Synthesis Applications

The compound's utility in stereoselective synthesis is evident in its involvement in creating complex organic structures. For instance, it has been used in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and in the total asymmetric synthesis of beta-C-manno-Pyranosides. These processes are critical for constructing specific molecules with precise stereochemistry, useful in pharmaceuticals and fine chemicals production (Gerber & Vogel, 2001).

Cytotoxicity and Anticancer Research

This compound has shown potential in anticancer research. Specifically, derivatives have demonstrated cytotoxicity against various cancer cell lines, including human colon-tumor cells. The compound's role in forming complex structures like muricatetrocins A and B and gigantetrocin B has been instrumental in exploring new avenues for cancer treatment (Rieser et al., 1993).

Bioorganic and Medicinal Chemistry

In bioorganic and medicinal chemistry, this compound has been a part of the synthesis of various analogues with potential therapeutic applications. For instance, it's been involved in the synthesis of novel antioxidant agents combining vitamins C and E analogues. These compounds have been assessed for their radical scavenging activities, indicating potential benefits in conditions involving oxidative stress (Manfredini et al., 2000).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives have been synthesized and evaluated for various pharmacological activities, including antinociceptive and anti-inflammatory properties. Such research expands the possibilities of developing new drugs for pain management and inflammation control (Selvam et al., 2012).

特性

製品名 |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

|---|---|

分子式 |

C37H66O6 |

分子量 |

606.9 g/mol |

IUPAC名 |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31-,32+,33+,34+,35-,36-/m0/s1 |

InChIキー |

URLVCROWVOSNPT-LKNBSYJZSA-N |

異性体SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |

正規SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

同義語 |

membranacin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

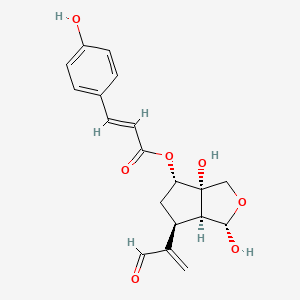

![2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243098.png)

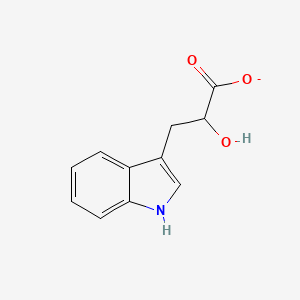

![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)

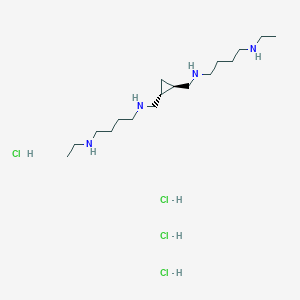

![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)

![4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B1243113.png)